
Benzyl 4-chloro-4-oxobutanoate
Overview
Description
Benzyl 4-chloro-4-oxobutanoate is a chlorinated oxobutanoate ester featuring a benzyl group as the ester moiety. The compound’s structure combines a reactive α-chloro ketone group with a benzyl ester, making it valuable in organic synthesis for acylations or as a protected intermediate. Benzyl esters are often favored for their stability under acidic/basic conditions and cleavability via hydrogenolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-chloro-4-oxobutanoate can be synthesized through various methods. One common approach involves the esterification of 4-chloro-4-oxobutanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: 4-chloro-4-oxobutanoic acid or 4-chlorobutanone.
Reduction: 4-chloro-4-hydroxybutanoate.
Substitution: 4-amino-4-oxobutanoate or 4-thio-4-oxobutanoate.
Scientific Research Applications
Benzyl 4-chloro-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 4-chloro-4-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 4-chloro-4-oxobutanoic acid, which can then participate in further biochemical reactions. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-Chloro-4-oxobutanoate
- Molecular Formula : C₅H₇ClO₃ (MW: 150.56) .
- Physical Properties : Clear colorless to pale yellow liquid; boiling point 58–65°C at 3 mmHg .
- Synthesis : Prepared via reactions involving succinic acid derivatives, as referenced in Organic Syntheses and Journal of the American Chemical Society .
- Applications: Widely used as an acylating agent in peptide synthesis (e.g., PNA monomer preparation) .
- Key Differences : The methyl ester lacks the benzyl group’s aromatic bulk, resulting in lower molecular weight and differing solubility. Methyl esters are more prone to hydrolysis under basic conditions compared to benzyl esters, which require harsher conditions (e.g., H₂/Pd) for cleavage .
Ethyl 4-Chloro-4-oxobutanoate
- Synthesis : Utilized in photochemical carbon-carbon bond formation, as shown in .
- Reactivity : Similar to the methyl analog but with enhanced steric hindrance due to the ethyl group. This may slow nucleophilic substitution at the carbonyl carbon compared to methyl or benzyl derivatives.
- Yield in Reactions : Example: 56% yield in a photochemical reaction with hexane/ethyl acetate purification .
4-[4-(4-Chlorophenoxy)phenyl]-4-oxobutanoic Acid
- Molecular Formula : C₁₆H₁₃ClO₄ (MW: 304.73) .
- Structure: Features a chlorophenoxy substituent instead of an ester group.
- Key Differences : The carboxylic acid functionality increases polarity and hydrogen-bonding capacity, contrasting with the ester’s lipophilicity. This compound is more suited for applications requiring water solubility, such as pharmaceutical intermediates .
Benzyl 2-Oxo-4-phenylbutanoate
- CAS : 84688-29-9 .
- Safety Profile : Requires precautions for inhalation and skin contact, with first-aid measures including oxygen administration and avoidance of mouth-to-mouth resuscitation .
Data Tables
Table 1: Physical and Chemical Properties
Compound | Molecular Weight | Boiling Point (°C) | Key Functional Groups |
---|---|---|---|
Benzyl 4-chloro-4-oxobutanoate* | ~214.66 (estimated) | N/A | Benzyl ester, α-chloro ketone |
Methyl 4-chloro-4-oxobutanoate | 150.56 | 58–65 (3 mmHg) | Methyl ester, α-chloro ketone |
4-[4-(4-Chlorophenoxy)phenyl]-4-oxobutanoic acid | 304.73 | N/A | Carboxylic acid, chlorophenoxy |
Discussion of Reactivity and Stability
- Benzyl vs. Methyl Esters : Benzyl esters offer enhanced stability toward hydrolysis due to the aromatic group’s electron-withdrawing effects. This makes them preferable in multi-step syntheses requiring orthogonal protection strategies .
- Chloro Ketone Reactivity : The α-chloro group in all analogs facilitates nucleophilic substitutions (e.g., with amines or alcohols), but steric hindrance from the benzyl group may reduce reaction rates compared to methyl/ethyl derivatives .
- Safety Considerations: Benzyl-containing compounds may pose inhalation risks, as seen in Benzyl 2-oxo-4-phenylbutanoate’s SDS, warranting proper ventilation and PPE .
Biological Activity
Benzyl 4-chloro-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClO
- Molecular Weight : 226.66 g/mol
- CAS Number : 41437-17-6
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was observed in xenograft models, where it significantly reduced tumor size compared to controls.
The biological activity of this compound can be attributed to its structural features, particularly the presence of the chloro group and the keto functional group, which enhance its reactivity with biological macromolecules. The compound interacts with specific molecular targets, leading to alterations in cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study conducted by Adla et al. (2017), this compound was tested against HepG2 liver cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC value determined at approximately 50 µM. The compound was shown to induce oxidative stress and activate apoptotic pathways, making it a candidate for further development as an anticancer agent.
Q & A
Q. Basic: What safety protocols should be followed when handling benzyl 4-chloro-4-oxobutanoate in laboratory settings?
Answer:
this compound requires stringent safety measures due to its reactive functional groups (chloro and oxo). Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage: Store in an inert atmosphere (e.g., nitrogen) at room temperature to prevent hydrolysis or decomposition .
- Emergency Procedures: In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with dry chemical absorbents and ensure proper ventilation .
Q. Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
Structural elucidation relies on:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 3.2–3.5 ppm (methylene protons adjacent to the carbonyl) and δ 7.3–7.5 ppm (benzyl aromatic protons).
- ¹³C NMR: Signals at ~170 ppm (ester carbonyl) and ~45 ppm (chlorinated carbon) .
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z corresponding to C₁₁H₁₁ClO₃ (exact mass 226.04) .
- IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~700 cm⁻¹ (C-Cl stretch) .
Q. Advanced: How can reaction conditions be optimized for synthesizing this compound?
Answer:
Synthesis typically involves esterification of 4-chloro-4-oxobutanoic acid with benzyl alcohol. Optimization strategies include:
- Catalyst Selection: Use sulfuric acid or p-toluenesulfonic acid (5–10 mol%) to enhance esterification efficiency .
- Solvent Choice: Toluene or dichloromethane improves solubility and minimizes side reactions .
- Temperature Control: Maintain 80–100°C under reflux to accelerate reaction kinetics while avoiding thermal decomposition .
- Yield Improvement: Remove water via Dean-Stark trap or molecular sieves to shift equilibrium toward product formation .
Q. Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- Density Functional Theory (DFT): Calculates electrophilicity at the carbonyl carbon (partial charge ~+0.35) and chloro group (leaving group propensity). Transition state modeling reveals activation energies for SN2 mechanisms .
- Molecular Dynamics (MD): Simulates solvation effects in polar aprotic solvents (e.g., DMF), showing enhanced nucleophilic attack rates .
- Hammett Constants: The electron-withdrawing benzyl ester group (σₚ ~0.7) accelerates reactions with amines or thiols .
Q. Basic: How is HPLC used to assess the purity of this compound?
Answer:
- Column: C18 reverse-phase column (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of acetonitrile/water (70:30 to 90:10) with 0.1% trifluoroacetic acid for peak sharpness .
- Detection: UV at 254 nm (aromatic absorption). Retention time ~8.2 minutes under isocratic conditions .
- Validation: Compare with reference standards and quantify impurities (e.g., unreacted acid or benzyl alcohol) to ensure >98% purity .
Q. Advanced: How does the benzyl ester group influence the stability of 4-chloro-4-oxobutanoate derivatives?
Answer:
- Steric Protection: The bulky benzyl group reduces hydrolysis rates compared to methyl or ethyl esters, as shown in pH 7.4 buffer studies (t₁/₂ ~48 hours vs. ~12 hours for methyl) .
- Electronic Effects: The ester’s electron-withdrawing nature stabilizes the enolate intermediate during Claisen condensations, enabling selective β-keto acid formation .
Q. Basic: What storage conditions prevent degradation of this compound?
Answer:
- Environment: Store under argon or nitrogen in amber glass vials to block moisture and UV light .
- Temperature: Keep at 2–8°C for long-term stability; avoid freezing to prevent crystallization-induced stress .
- Compatibility: Use PTFE-lined caps to prevent leaching of plasticizers .
Q. Advanced: Can kinetic modeling improve enzymatic synthesis of benzyl ester derivatives?
Answer:
Yes. For example:
- Michaelis-Menten Kinetics: Determine Kₘ and Vₘₐₓ for lipase-catalyzed esterification in non-aqueous media .
- Parameter Estimation: Fit time-course data (e.g., benzyl alcohol conversion) to a Ping-Pong Bi-Bi mechanism using software like COPASI .
- Optimization: Adjust enzyme loading (10–20 mg/mL) and solvent polarity (log P >3) to maximize turnover number (>500 h⁻¹) .
Properties
IUPAC Name |
benzyl 4-chloro-4-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMXBLNHRHWZHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502215 | |
Record name | Benzyl 4-chloro-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41437-17-6 | |
Record name | Benzyl 4-chloro-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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